molecular formula C8H17NO3S B8577596 N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide

N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide

Cat. No.: B8577596
M. Wt: 207.29 g/mol
InChI Key: YOSCZSZOKWZLSC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a sulfonic acid group attached to a propane backbone, with a cyclopropyl group and a hydroxy-ethyl amide moiety. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the hydroxy-ethyl amide. One common method involves the reaction of cyclopropylamine with 2-chloroethanol to form cyclopropyl-(2-hydroxy-ethyl)-amine. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfonate esters or sulfonic acid derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Ether derivatives or substituted amides.

Scientific Research Applications

N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, while the cyclopropyl and hydroxy-ethyl amide groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and modulation.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-2-7-13(11,12)9(5-6-10)8-3-4-8/h8,10H,2-7H2,1H3

InChI Key

YOSCZSZOKWZLSC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N(CCO)C1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of acetic acid 2-[cyclopropyl-(propane-1-sulfonyl)-amino]ethyl ester (1.7 g, 6.8 mmol) and KOH (0.57 g, 10.2 mmol) in 30 ml Methanol was stirred over night at room temperature. The solvent was evaporated the residue dissolved in ethyl acetate and subsequently extracted with water and 1 M KOH, dried over Na2SO4 and the solvent evaporated to obtain 0.46 g of product which was used purified by chromatography (253.5 mg of colorless oil)
Name
acetic acid 2-[cyclopropyl-(propane-1-sulfonyl)-amino]ethyl ester
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1.7 g
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reactant
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0.57 g
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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